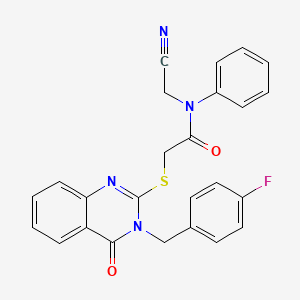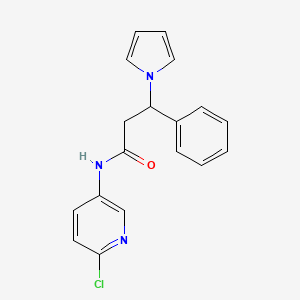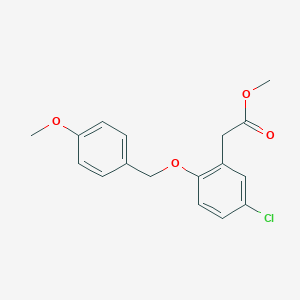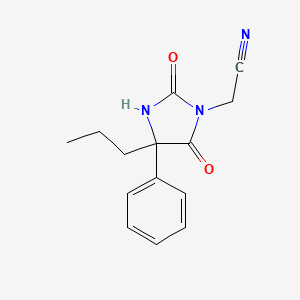
2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the phenyl and propyl groups, along with the acetonitrile moiety, makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted urea with a propyl-substituted isocyanate, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl and propyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid
- (2,5-Dioxo-1-phenyl-4-imidazolidinyl)acetic acid
- (2,5-Dioxo-4-phenyl-4-imidazolidinyl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,5-Dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile is unique due to the presence of both phenyl and propyl groups, along with the acetonitrile moiety.
属性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C14H15N3O2/c1-2-8-14(11-6-4-3-5-7-11)12(18)17(10-9-15)13(19)16-14/h3-7H,2,8,10H2,1H3,(H,16,19) |
InChI 键 |
SMCGMDVOVHGTNL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)N(C(=O)N1)CC#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282003.png)
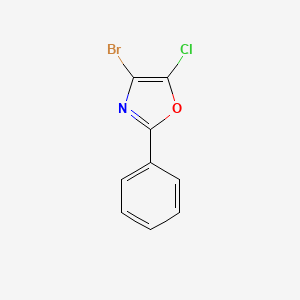
![N-{2-[(2,6-diethylphenyl)(4-pyridinyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B15282009.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282013.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B15282015.png)
![N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15282016.png)
![tert-Butyl (S)-(1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)carbamate](/img/structure/B15282024.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B15282030.png)
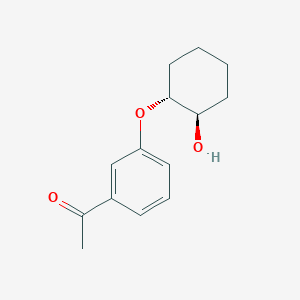
![1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)
